4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
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Overview
Description
4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group at the 4-position and two methyl groups at the 1 and 3 positions of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones. For instance, 4-chlorophenylhydrazine can react with acetylacetone under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The introduction of the chlorophenyl group can be achieved through electrophilic aromatic substitution reactions. For example, chlorobenzene can be used as a starting material to introduce the chlorophenyl group at the desired position on the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticonvulsant and antimicrobial properties.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties, such as thermal stability and conductivity.
Biological Studies: It serves as a tool in studying enzyme interactions and biological pathways due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways by altering the activity of key proteins and enzymes, leading to changes in cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylhydrazine: A precursor in the synthesis of the target compound.
1,3-Dimethyl-1h-pyrazol-5-amine: A structurally similar compound lacking the chlorophenyl group.
4-Chlorophenylacetylene: Another compound with a chlorophenyl group but different core structure.
Uniqueness
4-(4-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is unique due to the combination of its pyrazole ring and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H12ClN3 |
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Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3/c1-7-10(11(13)15(2)14-7)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3 |
InChI Key |
FCCAFRXLWNQOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C |
Origin of Product |
United States |
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